2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid
Description
2H,3H-Pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a fused pyrazolo-oxazole core with an amine substituent at the 6-position and a trifluoroacetic acid counterion. The pyrazolo-oxazole scaffold is a bicyclic system combining pyrazole (a five-membered ring with two adjacent nitrogen atoms) and oxazole (a five-membered ring containing oxygen and nitrogen). The trifluoroacetic acid component likely acts as a stabilizing counterion, enhancing solubility in polar solvents, a common strategy in pharmaceutical salt formulations .
For instance, pyrazolo-oxazole derivatives are often explored as kinase inhibitors, antimicrobial agents, or building blocks in drug discovery . The amine group at the 6-position may facilitate hydrogen bonding, influencing target binding, while the TFA counterion improves physicochemical properties like crystallinity or dissolution rates.
Properties
CAS No. |
2680539-62-0 |
|---|---|
Molecular Formula |
C7H8F3N3O3 |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N3O.C2HF3O2/c6-4-3-5-8(7-4)1-2-9-5;3-2(4,5)1(6)7/h3H,1-2H2,(H2,6,7);(H,6,7) |
InChI Key |
GKKTTWAQPPYZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=NN21)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Influence of Acid and Atmosphere
Data from pyrazolo[1,5-a]pyridine synthesis highlight the critical role of acid equivalents and oxidizing conditions (Table 1):
| Entry | Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (6) | Air | 74 |
| 2 | HOAc (6) | O₂ | 94 |
| 3 | TFA (2) | O₂ | 55 |
Using TFA (2 equiv.) under O₂ improved yields compared to acetic acid, suggesting its dual role as catalyst and counterion source. Prolonged reactions (>18 h) or excess TFA risk byproduct formation, necessitating precise stoichiometry.
Temperature and Solvent Effects
-
INOC Reactions : Optimal cyclization occurs at reflux temperatures (toluene, 110°C) with MnO₂ as an oxidant, achieving 38% yield for oxidized pyrazolo-oxazoles.
-
Cyclization in Protic Solvents : Ethanol or acetic acid enhances proton availability, accelerating ring closure but requiring inert atmospheres to prevent oxidation.
Trifluoroacetic Acid Salt Formation
The final TFA salt is obtained via one of two routes:
-
Direct Synthesis : Incorporating TFA during cyclization (e.g., using TFA as the solvent/catalyst) simultaneously forms the heterocycle and protonates the amine.
-
Post-Synthesis Ion Exchange : Treating the free base with TFA in dichloromethane, followed by precipitation or lyophilization.
Salt formation improves stability and aqueous solubility, critical for pharmacological applications.
Structural Characterization and Validation
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
Therapeutic Applications
1. PDK1 Inhibition:
Research indicates that compounds similar to 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine are effective inhibitors of phosphoinositide-dependent kinase 1 (PDK1). PDK1 plays a crucial role in the signaling pathways that regulate cell growth and survival. Inhibition of PDK1 can be beneficial in treating cancer and other proliferative diseases. A patent (WO2011044157A1) details the use of such heterocyclic compounds as PDK1 inhibitors, suggesting their potential in developing anti-cancer therapies .
2. Antimicrobial Activity:
Studies have shown that pyrazolo derivatives exhibit antimicrobial properties. The structural features of 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine may contribute to its efficacy against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance .
3. Neurological Disorders:
Emerging research suggests that pyrazolo compounds may also have neuroprotective effects. They could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of signaling pathways involved in neuronal survival is a promising area of study .
Synthesis Applications
1. Building Block in Organic Synthesis:
The compound serves as a valuable building block in organic synthesis due to its reactive functional groups. It can be utilized to create more complex molecules through various coupling reactions. This application is crucial for the development of new pharmaceuticals and agrochemicals .
2. Drug Development:
As a versatile intermediate, 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine can be modified to enhance its pharmacological properties. Researchers are actively exploring modifications that could improve potency or selectivity for specific biological targets .
Case Studies
Case Study 1: PDK1 Inhibition
In a study examining the effects of various PDK1 inhibitors, compounds structurally related to 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine demonstrated significant inhibition of PDK1 activity in vitro. This inhibition correlated with reduced cell proliferation in cancer cell lines.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of pyrazolo derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting their potential as novel antibacterial agents.
Mechanism of Action
The mechanism by which 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
7-Bromo-2H,3H-Pyrazolo[3,2-b][1,3]oxazole-6-carboxylic Acid
This compound (CAS: 1261632-58-9) shares the pyrazolo-oxazole core but differs in substituents: a bromine atom at the 7-position and a carboxylic acid group at the 6-position instead of an amine. The bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions, while the carboxylic acid allows for further derivatization (e.g., amide formation). Its molecular weight is approximately 260.02 g/mol (calculated from C₇H₄BrN₂O₃) compared to the TFA salt of the target compound, which would have a higher molecular weight due to the TFA counterion (~114.02 g/mol added) .
5-((3-Amino-4,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridin-1-yl)Methyl)-N-Phenyl-1,3,4-Oxadiazol-2-Amine (Compound 9)
This pyrazolo-pyridine-oxadiazole hybrid (from ) exhibits antioxidant activity, as demonstrated in DPPH radical scavenging assays (IC₅₀: 18.3 µM). The target compound lacks the oxadiazole and pyridine extensions but retains the pyrazole core.
Biological Activity
2H,3H-Pyrazolo[3,2-b][1,3]oxazol-6-amine, trifluoroacetic acid (CAS No. 2680539-62-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C6H6F3N3O
- Molecular Weight : 239.1519 g/mol
- Purity : Typically around 90%-95%
- LogP : -0.07
- Hydrogen Bond Donors (HBD) : 1
- Hydrogen Bond Acceptors (HBA) : 3
- Topological Polar Surface Area (TPSA) : 53.07 Ų
Biological Activities
The biological activities of pyrazole derivatives have been extensively studied, revealing their potential as therapeutic agents in various fields:
1. Antitumor Activity
Pyrazole derivatives, including 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, have shown promising antitumor properties. Research indicates that these compounds can inhibit key enzymes involved in cancer progression such as BRAF(V600E) and Aurora-A kinase. For instance, studies have demonstrated that certain pyrazole derivatives effectively inhibit cell proliferation in various cancer cell lines through targeted action on these pathways .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. In vitro studies have shown that compounds like 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine can reduce nitric oxide production and other inflammatory markers in macrophages .
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. For example, some derivatives have demonstrated effectiveness against bacterial strains by disrupting cell membrane integrity and inhibiting growth . The compound's structure allows it to interact with bacterial targets effectively.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity for desired biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 7 | Increased antitumor activity |
| Fluorination at position 5 | Enhanced antimicrobial properties |
| Carboxamide functionalization | Improved anti-inflammatory effects |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of a series of pyrazole derivatives against various cancer cell lines. The results indicated that derivatives with trifluoroacetic acid moieties exhibited significant growth inhibition compared to controls, suggesting a structure-dependent activity pattern .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in murine models. The findings revealed that treatment with 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine significantly reduced levels of TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-amine, and how can purity be ensured?
- Methodology : The synthesis typically involves cyclization reactions starting from substituted pyrazole or oxazole precursors. For example, hydrazine derivatives can react with carbonyl-containing intermediates under controlled pH and temperature (e.g., reflux in ethanol or acetonitrile) .
- Purity Assurance : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures. Confirm purity using HPLC (>95%) and mass spectrometry (ESI-MS) .
Q. How does trifluoroacetic acid (TFA) influence the stability and solubility of this compound?
- Stability : TFA is commonly used as a counterion to stabilize amine-containing heterocycles. However, prolonged exposure to acidic conditions may lead to degradation; stability studies (e.g., 24-hour pH 2-7 buffer incubation at 37°C) are recommended .
- Solubility : TFA improves aqueous solubility (critical for in vitro assays) but may interfere with biological activity. Dialysis or lyophilization can remove excess TFA before biological testing .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the pyrazole-oxazole fusion and amine proton environment (δ 6.5–7.2 ppm for aromatic protons; δ 3.5–4.0 ppm for oxazole methylene groups) .
- FT-IR : Key peaks include N-H stretching (~3400 cm⁻¹) and C=O from TFA (~1670 cm⁻¹) .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
- Methodology : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs. The pyrazole-oxazole core may act as a hinge-binding motif in kinase active sites. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Data Interpretation : Prioritize targets with docking scores ≤ -8.0 kcal/mol and RMSD ≤ 2.0 Å. Cross-reference with similar pyrazole derivatives’ known targets (e.g., anticancer kinases) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : If one study reports apoptosis induction (e.g., caspase-3 activation) while another shows no effect, consider:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. HepG2), serum concentrations, or incubation times.
- Metabolite Interference : Use LC-MS to detect TFA-derived metabolites that may inhibit activity .
- Statistical Validation : Perform dose-response curves (IC50) with ≥3 biological replicates and apply ANOVA with post-hoc Tukey tests .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modification Sites :
| Position | Modification | Impact |
|---|---|---|
| Pyrazole C-5 | Bromo substitution | Enhanced kinase inhibition |
| Oxazole C-6 | Methyl group addition | Improved metabolic stability |
| Amine group | Acylation (e.g., acetyl) | Reduced cytotoxicity |
- Screening : Test derivatives in parallel using high-throughput fluorescence polarization assays .
Q. What analytical methods validate the compound’s interaction with DNA or proteins?
- DNA Interaction :
- Ethidium Displacement Assay : Monitor fluorescence quenching to assess intercalation.
- CD Spectroscopy : Detect conformational changes in DNA (e.g., B-to-Z transition) .
- Protein Binding :
- Thermal Shift Assay (TSA) : Measure ∆Tm (melting temperature shift) to confirm stabilization .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
